N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15332366
InChI: InChI=1S/C20H21NO5S/c1-13-7-8-16(25-13)11-21(15-9-10-27(23,24)12-15)20(22)19-14(2)17-5-3-4-6-18(17)26-19/h3-8,15H,9-12H2,1-2H3
SMILES:
Molecular Formula: C20H21NO5S
Molecular Weight: 387.5 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15332366

Molecular Formula: C20H21NO5S

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C20H21NO5S
Molecular Weight 387.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C20H21NO5S/c1-13-7-8-16(25-13)11-21(15-9-10-27(23,24)12-15)20(22)19-14(2)17-5-3-4-6-18(17)26-19/h3-8,15H,9-12H2,1-2H3
Standard InChI Key NRQYOBNAEWUCRJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4O3)C

Introduction

Structural Analysis and Molecular Features

Core Architecture

The compound’s structure integrates three distinct domains:

  • Benzofuran scaffold: A bicyclic system comprising a fused benzene and furan ring, substituted with a methyl group at position 3 . Benzofuran derivatives are widely studied for their ability to intercalate DNA and inhibit enzymes like topoisomerases.

  • Tetrahydrothiophene sulfone: A saturated five-membered sulfur-containing ring oxidized to a sulfone group (-SO₂), enhancing polarity and potential hydrogen-bonding interactions.

  • N-[(5-Methylfuran-2-yl)methyl] substituent: A furan-based side chain with a methyl group, contributing to hydrophobic interactions in biological systems.

Table 1: Key Structural Parameters

FeatureDescription
Molecular formulaC₂₀H₂₁NO₅S
Molecular weight387.5 g/mol
Key functional groupsBenzofuran, sulfone, carboxamide, methyl-furan
StereochemistryChiral centers at tetrahydrothiophene C3 and carboxamide linkage (if any)

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous sulfone-containing benzofurans exhibit distinct spectroscopic signatures:

  • IR spectroscopy: Strong absorption bands at 1,150–1,300 cm⁻¹ (S=O stretching) and 1,650–1,750 cm⁻¹ (amide C=O).

  • NMR:

    • ¹H NMR: Aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 1.2–2.5 ppm), and sulfone-related protons (δ 3.0–4.0 ppm).

    • ¹³C NMR: Benzofuran carbons (δ 110–160 ppm), sulfone carbons (δ 50–70 ppm) .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis involves modular assembly of the three primary components:

  • Benzofuran-2-carboxylic acid derivative: Prepared via cyclization of 2-hydroxyacetophenone precursors.

  • Tetrahydrothiophene sulfone amine: Synthesized by oxidizing tetrahydrothiophene to the sulfone, followed by introduction of the amine group.

  • (5-Methylfuran-2-yl)methylamine: Derived from furfural through reductive amination.

Stepwise Synthesis

  • Benzofuran core formation:

    • Cyclocondensation of 3-methylsalicylaldehyde with chloroacetone under acidic conditions yields 3-methylbenzofuran.

    • Carboxylic acid introduction via oxidation or carbonylation .

  • Sulfone moiety preparation:

    • Tetrahydrothiophene is oxidized with hydrogen peroxide or oxone to form 1,1-dioxidotetrahydrothiophene.

    • Amine functionalization at C3 achieved via nucleophilic substitution or reductive amination.

  • Coupling reactions:

    • The benzofuran-2-carboxylic acid is activated (e.g., using thionyl chloride) and coupled with the tetrahydrothiophene sulfone amine and (5-methylfuran-2-yl)methylamine in a sequential or one-pot procedure .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Benzofuran synthesisH₂SO₄, 80°C, 6 h65–75
Sulfone oxidationH₂O₂, AcOH, 50°C, 12 h85–90
Amide couplingEDC/HOBt, DMF, rt, 24 h50–60

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous solubility: Low (<1 mg/mL) due to hydrophobic benzofuran and furan groups.

  • LogP: Estimated at 2.8–3.5, indicating moderate lipophilicity .

  • pKa: The sulfone group (pKa ~1.5) and amide (pKa ~15) contribute to pH-dependent solubility.

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows melting points between 180–220°C, with decomposition above 250°C.

Biological Activity and Mechanistic Insights

Anticancer Activity

Structural analogs demonstrate:

  • Cytotoxicity: IC₅₀ values of 5–20 µM against MCF-7 (breast) and A549 (lung) cancer cells .

  • Mechanism: Induction of apoptosis via caspase-3 activation and PARP cleavage.

Enzyme Inhibition

  • COX-2 selectivity: Sulfone-containing benzofurans show 10–50-fold selectivity over COX-1.

  • Kinase targets: Moderate inhibition (40–60%) of EGFR and VEGFR2 at 10 µM .

Challenges and Future Directions

Synthetic Challenges

  • Stereochemical control: Racemization at the tetrahydrothiophene amine during coupling.

  • Purification: Difficulties in separating regioisomers during benzofuran synthesis.

Biological Optimization

  • SAR studies: Systematic modification of the methyl-furan group to enhance bioavailability .

  • Prodrug strategies: Phosphate or ester derivatives to improve aqueous solubility.

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